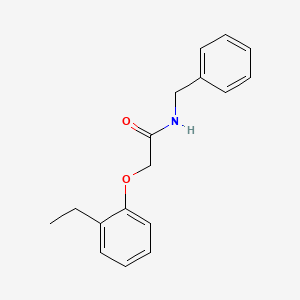

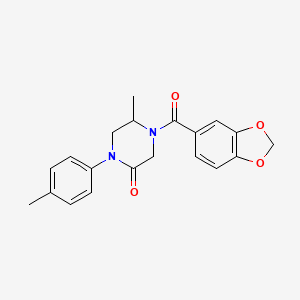

3-chloro-1-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-1-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TAK-659 and is a potent inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the development and functioning of B-cells, and its inhibition can lead to significant therapeutic benefits in various diseases.

Applications De Recherche Scientifique

Anticonvulsant Activity

Several studies have synthesized and evaluated derivatives of pyrrolidine-2,5-dione, including compounds structurally similar to "3-chloro-1-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione", for their anticonvulsant activity. These studies found that certain N-Mannich bases derived from pyrrolidine-2,5-diones showed significant protection against electrically induced seizures in animal models. These compounds were found to be more effective than some model antiepileptic drugs in inhibiting NaV1.2 sodium channel currents, suggesting a potential mechanism of action for their anticonvulsant effects (Kamiński et al., 2013), (Rybka et al., 2017).

Lipid Peroxidation Inhibition

Research into novel chemical series, including those with structural similarities to "this compound", identified potent inhibitors of lipid peroxidation. These compounds, with their ability to inhibit lipid peroxidation in brain homogenates and purified brain synaptosomes, suggest potential applications in neuroprotective therapies (Braughler et al., 1987).

Herbicidal Activity

A study on novel 1-phenyl-piperazine-2,6-diones demonstrated significant herbicidal activity, indicating potential agricultural applications for compounds within this chemical class. This highlights the diverse utility of these compounds beyond biomedical applications (Li et al., 2005).

Reactivity and Synthesis of Aluminum Compounds

Research into bi- and tri-dentate pyrrole–piperazine ligands, related to "this compound", explored their reactivity and applications in synthesizing aluminum compounds. These findings contribute to the understanding of the structural factors influencing the reactivity of such ligands and their potential in materials science (Hu et al., 2016).

Photoluminescent Properties

A study on conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units revealed strong photoluminescence, suggesting applications in electronic devices due to their good solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).

Propriétés

IUPAC Name |

3-chloro-1-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2/c1-11-3-5-12(6-4-11)20-15(21)13(17)14(16(20)22)19-9-7-18(2)8-10-19/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUQMQUSHNTGOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5600235.png)

![9-(2-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5600250.png)

![1-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}-3-phenyl-1-propanol](/img/structure/B5600253.png)

![2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5600258.png)

![1'-allylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5600262.png)

![N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B5600269.png)

![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-2-(ethylamino)-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5600281.png)

![2-[(phenoxycarbonyl)amino]ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5600294.png)

![4-{3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5600302.png)

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5600309.png)